molecular formula C20H16F3N5O B2503926 3-(3,5-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893924-20-4

3-(3,5-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2503926
CAS No.: 893924-20-4
M. Wt: 399.377
InChI Key: JQNQTGGMYXGJFV-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core comprising a 1,2,3-triazole and pyrimidinone ring. The substituents at positions 3 and 6 include a 3,5-dimethylphenyl group and a 4-(trifluoromethyl)benzyl moiety, respectively.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O/c1-12-7-13(2)9-16(8-12)28-18-17(25-26-28)19(29)27(11-24-18)10-14-3-5-15(6-4-14)20(21,22)23/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNQTGGMYXGJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolopyrimidines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, a study synthesized several triazolopyrimidine derivatives and evaluated their efficacy against various cancer cell lines. The results showed that certain compounds demonstrated potent activity against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at low micromolar concentrations . The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

Antifungal Properties

The compound's antifungal activity has also been investigated. In vitro assays showed that some derivatives were effective against common fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, compounds derived from triazolopyrimidine exhibited inhibition rates comparable to established antifungal agents . This highlights the compound's potential as a lead structure for developing new antifungal agents.

Insecticidal Activity

The insecticidal properties of triazolopyrimidine derivatives have been explored as alternatives to conventional pesticides. Studies demonstrated moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda at higher concentrations. These findings suggest that the compound could be developed into a bioactive agent for agricultural use .

UV Absorption Properties

Triazolopyrimidine compounds are being studied for their ability to absorb UV radiation effectively. This property makes them suitable for applications in coatings and polymers where UV stability is critical. The incorporation of trifluoromethyl groups enhances the photostability and absorption characteristics of these materials .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications to the phenyl rings or the introduction of different substituents can significantly affect their potency and selectivity against various biological targets .

Synthesis and Characterization

A detailed synthesis pathway has been established for creating triazolopyrimidine derivatives using click chemistry techniques. The compounds were characterized using spectroscopic methods including NMR and mass spectrometry, confirming their structures and purity .

Bioassay Results

In a comprehensive bioassay study, several triazolopyrimidine derivatives were tested against a panel of pathogens and cancer cell lines. The results indicated that modifications in the chemical structure could lead to enhanced biological activity, providing a pathway for further drug development efforts .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Spectroscopic and Analytical Data for Selected Analogues
Compound ID Melting Point (°C) IR (cm⁻¹) ¹H-NMR (DMSO-d₆) Highlights Reference
184 3433 (OH), 1680 (C=O) δ 2.35 (s, CH₃), 10.41 (s, OH)
Not reported Not reported Planar ring system (deviation ≤ 0.021 Å)
Not reported Not reported Smiles: Includes oxadiazole and trifluoromethyl groups
Table 2: Substituent Effects on Key Properties
Substituent Type Example Compounds Impact on Properties
Trifluoromethyl Target compound, ↑ Lipophilicity; ↑ Metabolic stability; ↓ Solubility
Hydroxyl/Phenoxy ↑ Solubility; ↑ Hydrogen-bonding capacity; potential for oxidative metabolism
Halogens (e.g., Cl) ↑ Electrophilicity; may enhance binding to halogen-bonding pockets

Biological Activity

The compound 3-(3,5-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the triazolo and pyrimidine rings. Its chemical formula is C19_{19}H16_{16}F3_{3}N5_{5}O. The presence of trifluoromethyl and dimethylphenyl groups contributes to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to act as an inhibitor for specific enzymes such as topoisomerase I , which plays a crucial role in DNA replication and transcription. By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands, thereby inhibiting cell proliferation .
  • Antiviral Activity : Recent studies have indicated that derivatives of triazolo-pyrimidine compounds can inhibit the replication of viruses such as Chikungunya virus (CHIKV). The mechanism involves targeting the viral capping enzyme nsP1, which is essential for viral RNA synthesis .

Anticancer Properties

The compound exhibits significant anticancer potential:

  • Cell Viability : In vitro studies have demonstrated that it reduces cell viability in various cancer cell lines by inducing apoptosis. For example, it has been evaluated against HGC-27 gastric cancer cells with promising results indicating cytotoxic effects linked to USP28 inhibition .
  • Selectivity : The compound shows high selectivity towards certain cancer types while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

Antiviral Effects

Its antiviral properties are noteworthy:

  • Inhibition of Viral Replication : The compound has been reported to inhibit CHIKV replication effectively in low micromolar ranges. This inhibition is associated with its interaction with viral proteins involved in RNA capping .
  • Mechanism Insights : The inhibition of nsP1 leads to a reduction in viral load and cell death induced by the virus, highlighting its potential as an antiviral therapeutic agent.

Inhibition Studies

A comparative analysis of similar compounds revealed that modifications in the triazole and pyrimidine rings significantly affect their biological activity. For instance:

CompoundTargetIC50_{50} (μM)
Compound 19USP281.10 ± 0.02
Compound 12USP7>100

This table illustrates the selectivity of certain derivatives towards specific targets, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Cellular Effects

In cellular assays conducted on HGC-27 cells:

  • The compound exhibited a dose-dependent decrease in cell viability.
  • Western blot analyses indicated that the cytotoxic effect was partially mediated through the inhibition of USP28 .

Q & A

(Basic) What are the recommended synthetic routes for 3-(3,5-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of substituted pyrimidine precursors with azides under reflux conditions in ethanol or acetonitrile .
  • Step 2 : Introduction of the 3,5-dimethylphenyl group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acids .
  • Step 3 : Functionalization of the 6-position with the 4-(trifluoromethyl)benzyl group via alkylation or Mitsunobu reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like CuI .
    Key purification steps include column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol or dichloromethane.

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity, with aromatic protons appearing as distinct multiplets (δ 6.8–8.2 ppm) and trifluoromethyl groups showing characteristic splitting .
  • X-ray Crystallography : Resolves absolute stereochemistry and molecular packing, as demonstrated in analogous triazolopyrimidine structures with monoclinic crystal systems (e.g., C2/c space group) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 454.12 [M+H]+^+) and fragmentation patterns .

(Advanced) How can researchers resolve conflicting solubility data reported for this compound?

  • Method 1 : Differential Scanning Calorimetry (DSC) to determine polymorphic forms, which influence solubility .
  • Method 2 : Use of HPLC with varied mobile phases (e.g., acetonitrile/water gradients) to assess purity and identify insoluble impurities .
  • Method 3 : Solubility parameter calculations (Hansen parameters) to match solvents for optimal dissolution .

(Advanced) What computational methods predict the biological targets of this compound?

  • Molecular Docking : Screen against kinase or enzyme libraries (e.g., PDB) using AutoDock Vina, focusing on the triazolopyrimidine core’s interactions with ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) by analyzing RMSD and hydrogen-bond networks .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds to predict target affinity .

(Basic) What structural features influence the compound’s chemical reactivity?

  • Triazolopyrimidine Core : The electron-deficient N-heterocycle undergoes nucleophilic attack at C-5 and electrophilic substitution at C-7 .
  • 3,5-Dimethylphenyl Group : Steric hindrance reduces reactivity at the 3-position, directing modifications to the 6- and 7-positions .
  • Trifluoromethylbenzyl Moiety : Enhances lipophilicity and stabilizes charge-transfer interactions in enzyme binding .

(Advanced) What strategies improve regioselective functionalization of the triazolopyrimidine scaffold?

  • Directed Metalation : Use LDA or TMPLi to deprotonate specific positions (e.g., C-7) for subsequent alkylation or halogenation .
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) during multi-step syntheses .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity for challenging transformations (e.g., cycloadditions) .

(Basic) How do substituents affect the compound’s biological activity?

  • 3,5-Dimethylphenyl : Increases metabolic stability by resisting oxidative degradation in cytochrome P450 assays .
  • Trifluoromethyl Group : Enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) via fluorine’s electronegativity and van der Waals interactions .
  • Benzyl Moiety : Modulates membrane permeability, as shown in parallel artificial membrane permeability assays (PAMPA) .

(Advanced) How can stability issues in biological assays be addressed?

  • Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% Tween-80 to prevent aggregation .
  • Light Sensitivity : Store solutions in amber vials and minimize exposure to UV light during handling .
  • Formulation Studies : Develop lyophilized powders or nanoemulsions to enhance aqueous stability for in vivo dosing .

(Advanced) How can in vitro and in vivo pharmacological data be correlated?

  • Pharmacokinetic Modeling : Integrate LC-MS/MS plasma concentration data with compartmental models to predict bioavailability .
  • Metabolite Identification : Use HR-MS/MS to characterize Phase I/II metabolites in liver microsomes and correlate with efficacy .
  • Dose-Response Studies : Compare IC50_{50} values from enzyme assays with ED50_{50} in animal models, adjusting for protein binding .

(Basic) What are common impurities observed during synthesis, and how are they controlled?

  • Byproducts : Unreacted azide intermediates or dimerized triazole derivatives, detected via TLC (Rf 0.3–0.5 in EtOAc/hexane) .
  • Control Methods : Use scavenger resins (e.g., QuadraSil MP) to remove excess reagents and optimize reaction stoichiometry .
  • Quality Metrics : Set HPLC purity thresholds (>98%) and monitor residual solvents (e.g., DMF) via GC-MS .

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